(2-Propoxyphenyl)methanol
Overview
Description
(2-Propoxyphenyl)methanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the hydroxyl group is substituted with a propoxy group at the second position and a methanol group at the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for (2-Propoxyphenyl)methanol involves the reaction of 2-allyloxybenzaldehyde with propanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-Propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Propoxyphenyl)ketone or (2-Propoxyphenyl)aldehyde.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
(2-Propoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Propoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)methanol
- (2-Ethoxyphenyl)methanol
- (2-Butoxyphenyl)methanol
Uniqueness
(2-Propoxyphenyl)methanol is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
(2-propoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNHRWOLRPWIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479927 | |
Record name | (2-PROPOXYPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112230-06-5 | |
Record name | (2-PROPOXYPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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